molecular formula C19H31BrN2O3 B283288 N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

Cat. No. B283288
M. Wt: 415.4 g/mol
InChI Key: WCCQTVAMVQMWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine, also known as BMB-4, is a compound that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. In addition, N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile for use in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is that it has shown promising results in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile for use in cancer treatment.
One of the limitations of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the compound's mechanism of action and to determine its potential therapeutic applications.

Future Directions

There are several future directions for research on N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine. One area of research could be to further elucidate the compound's mechanism of action. This could involve identifying the specific enzymes and pathways that are targeted by N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine.
Another area of research could be to investigate the potential use of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine in combination with other cancer treatments. The compound may have synergistic effects when used in combination with other drugs, which could improve its efficacy in cancer treatment.
Finally, further preclinical studies are needed to determine the safety and efficacy of N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine in animal models. This could provide valuable information for the development of clinical trials to test the compound's efficacy in humans.

Synthesis Methods

N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of bromine, butyl bromide, methoxyphenylacetonitrile, and morpholine as key starting materials. The reaction proceeds through a series of steps that involve the formation of intermediates before the final product is obtained.

Scientific Research Applications

N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been studied for its potential use in cancer treatment. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C19H31BrN2O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C19H31BrN2O3/c1-3-4-10-25-19-17(20)13-16(14-18(19)23-2)15-21-6-5-7-22-8-11-24-12-9-22/h13-14,21H,3-12,15H2,1-2H3

InChI Key

WCCQTVAMVQMWQG-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1Br)CNCCCN2CCOCC2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)CNCCCN2CCOCC2)OC

Origin of Product

United States

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